molecular formula C10H13FN2O5 B1329385 Clevudine CAS No. 69256-17-3

Clevudine

Numéro de catalogue B1329385
Numéro CAS: 69256-17-3
Poids moléculaire: 260.22 g/mol
Clé InChI: GBBJCSTXCAQSSJ-JVZYCSMKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clevudine (INN) is an antiviral drug used for the treatment of hepatitis B (HBV). It is approved for HBV in South Korea and the Philippines and is marketed by Bukwang Pharmaceuticals in South Korea under the tradenames Levovir and Revovir .


Synthesis Analysis

Clevudine (L-FMAU), a reverse transcriptase inhibitor, is currently used for the treatment of the hepatitis B virus. A new strategy for the preparation of clevudine has been described. Starting from 2-deoxy-2-fluoro-D-galactopyranose, the shortest and highest yield synthesis of this unnatural L-nucleoside has been developed .


Molecular Structure Analysis

Clevudine is a pyrimidine 2’-deoxyribonucleoside. Its molecular formula is C10H13FN2O5 and its molecular weight is 260.22 g/mol .


Chemical Reactions Analysis

Clevudine has shown suppressive effects on mtDNA replication and transcription in HepG2 cells . It has also been observed that clevudine induces a rapid decrease in HBV nucleic acid as doses increase from 0.3 to 10 mg/kg .


Physical And Chemical Properties Analysis

Clevudine has a molecular formula of C10H13FN2O5 and a molecular weight of 260.221 g/mol .

Applications De Recherche Scientifique

Cellular Proliferation Monitoring

FMAU is an established PET probe used to monitor cellular proliferation . This application is particularly useful in the field of oncology, where understanding the rate of cell growth can provide valuable insights into the progression of cancer.

Improved Radiosynthesis

The synthesis of FMAU is a complex process that has traditionally involved multiple steps, making it difficult to automate for clinical applications . However, recent research has reported the use of Friedel-Crafts catalysts for an improved synthesis of FMAU, which includes a significantly simplified one-pot reaction condition .

Tumor Imaging

FMAU has been used in PET imaging to detect and stage viable and proliferating tumors . The kinetics of FMAU were studied using PET to determine the most appropriate and simplest approach to image acquisition and analysis .

Tumor Retention Ratio (TRR)

The concept of tumor retention ratio (TRR) has been introduced and validated using FMAU . TRR is calculated as the tumor FMAU uptake area under the curve divided by the product of blood FMAU AUC and time . This provides a simpler and shorter tumor imaging option .

Kinetic Metabolism

FMAU PET imaging is used in pharmacokinetics, which includes tracing labeled compounds in the body with quantitative measurements of the tracers in tissues .

Automated Protocol Development

The current multi-step procedures of synthesizing FMAU are time-consuming, resulting in low radiochemical yield and inconvenient applications for the clinic . Improved synthesis methods have been developed to make the process more efficient and suitable for automation .

Mécanisme D'action

Target of Action

FMAU, also known as Clevudine, is a thymidine analog . Its primary target is thymidine kinase , an enzyme that plays a crucial role in the DNA synthesis pathway. Thymidine kinase phosphorylates thymidine, preparing it for incorporation into DNA .

Mode of Action

FMAU is phosphorylated by thymidine kinase and subsequently incorporated into DNA . This process is essential for the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The primary biochemical pathway affected by FMAU is the DNA synthesis pathway . By being incorporated into DNA, FMAU can influence the replication of DNA, which is a critical process in cell proliferation . FMAU is preferably phosphorylated by thymidine kinase 2 (TK2) and can track TK2 activity and mitochondrial mass in cellular stress .

Pharmacokinetics

The pharmacokinetics of FMAU have been studied in various settings . In blood and urine, more than 95% of the activity was present as intact FMAU at the end of the studies . This indicates that FMAU is resistant to degradation, which could enhance its bioavailability .

Result of Action

The result of FMAU’s action can be observed through imaging techniques such as positron emission tomography (PET) . Active tumors in various organs were clearly visualized with standardized uptake values (SUVs), indicating the compound’s effect at the molecular and cellular levels . FMAU is selectively retained in DNA of the proliferating tissues .

Action Environment

The action of FMAU can be influenced by various environmental factors. For instance, the physiological uptake by the liver and kidneys can limit the visualization of FMAU in the upper abdomen . Moreover, the compound’s action can be affected by cellular stress, as FMAU can track TK2 activity and mitochondrial mass in such conditions .

Safety and Hazards

Clevudine should be handled with care to avoid dust formation. Breathing mist, gas or vapours should be avoided. Contact with skin and eye should be avoided. Personal protective equipment should be used and chemical impermeable gloves should be worn. Adequate ventilation should be ensured. All sources of ignition should be removed. Personnel should be evacuated to safe areas. People should be kept away from and upwind of spill/leak .

Propriétés

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJCSTXCAQSSJ-JVZYCSMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil

CAS RN

69256-17-3
Record name FMAU
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69256-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-5-methylarabinosyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069256173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHYL-2'-FLUOROARAURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37F7D05ANB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clevudine
Reactant of Route 2
Reactant of Route 2
Clevudine
Reactant of Route 3
Clevudine
Reactant of Route 4
Clevudine
Reactant of Route 5
Clevudine
Reactant of Route 6
Clevudine

Q & A

Q1: How does clevudine exert its antiviral effect against HBV?

A1: Clevudine is a nucleoside reverse transcriptase inhibitor (NRTI) that disrupts HBV replication by targeting the viral polymerase enzyme. [] Once inside the cell, clevudine is phosphorylated to its active triphosphate form, clevudine triphosphate. [] Clevudine triphosphate acts as a noncompetitive inhibitor of HBV polymerase, meaning it doesn't directly compete with natural nucleotides for binding sites. [] Instead, it binds to the polymerase and distorts its active site, preventing essential steps in viral DNA synthesis. [] This includes the protein priming process, where the polymerase uses itself as a primer to initiate DNA synthesis, and the DNA chain elongation process. []

Q2: How does the mechanism of action of clevudine differ from other NRTIs?

A2: Unlike chain-terminating NRTIs, which are incorporated into viral DNA and halt further extension, clevudine triphosphate inhibits HBV polymerase without being incorporated itself. [] This unique mechanism contributes to clevudine's potent and prolonged antiviral activity, leading to sustained suppression of HBV DNA even after treatment cessation. [, ]

Q3: What is the significance of clevudine's ability to reduce covalently closed circular DNA (cccDNA)?

A3: cccDNA plays a crucial role in HBV persistence, as it serves as the template for viral transcription and replication. [] Clevudine has demonstrated significant reductions in cccDNA levels in animal models, suggesting its potential to contribute to a functional cure for chronic HBV infection. [, ]

Q4: How effective is clevudine in suppressing HBV DNA in clinical studies?

A4: Clinical trials have shown that clevudine effectively suppresses HBV DNA in both HBeAg-positive and HBeAg-negative patients with chronic HBV infection. [, , , , , ] In a study of treatment-naïve patients, 59% of HBeAg-positive patients and 92% of HBeAg-negative patients achieved undetectable HBV DNA levels after 24 weeks of clevudine treatment. [] These results highlight the potent antiviral activity of clevudine in clinical settings.

Q5: What is the duration of HBV DNA suppression after clevudine treatment?

A5: A notable characteristic of clevudine is its ability to maintain antiviral activity even after treatment discontinuation. [, ] Studies have reported sustained suppression of HBV DNA for several months post-treatment, a feature not commonly observed with other NRTIs. [, , ] This sustained response may be attributed to clevudine's long intracellular half-life and unique mechanism of action. [, ]

Q6: What are the potential adverse effects associated with long-term clevudine therapy?

A6: While generally well-tolerated, long-term clevudine therapy has been associated with the development of myopathy, a muscle disorder characterized by muscle weakness and elevated creatine kinase levels. [, , , , ] This adverse effect appears to be reversible upon clevudine discontinuation. [, ]

Q7: Are there any known risk factors for developing clevudine-induced myopathy?

A7: While the exact mechanisms underlying clevudine-induced myopathy are still being investigated, research suggests that long-term clevudine therapy can lead to depletion of mitochondrial DNA in skeletal muscle, contributing to mitochondrial myopathy. [] Close monitoring of muscle function and creatine kinase levels is crucial during clevudine treatment. []

Q8: What are the known mechanisms of resistance to clevudine?

A8: Prolonged clevudine therapy can lead to the emergence of viral resistance, primarily associated with mutations in the HBV polymerase gene. [, , , ] The most commonly observed mutation is rtM204I, which has also been implicated in resistance to other NRTIs like lamivudine. [, ] Other mutations, such as rtL180M, have also been reported. []

Q9: Does prior lamivudine exposure influence the development of clevudine resistance?

A9: Yes, patients previously treated with lamivudine may be at a higher risk of developing clevudine resistance. [, ] The presence of lamivudine-resistant HBV strains, even as minor populations, can contribute to rapid selection for clevudine resistance. [] This highlights the importance of obtaining a detailed treatment history before initiating clevudine therapy.

Q10: What are the future research directions for clevudine in HBV treatment?

A10: Current research is exploring the potential of clevudine in combination therapies to enhance antiviral efficacy and reduce resistance development. [, ] Additionally, next-generation ASPINs, like ATI-2173, are being developed with the aim of improving the pharmacokinetic profile and potentially eliminating the risk of myopathy associated with clevudine. [, , ] Further studies are needed to fully elucidate the long-term efficacy and safety of clevudine-containing regimens and their potential contribution to HBV cure strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.